

The Discovery and Chemical Properties of VU0364770: A Technical Guide

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Compound of Interest

Compound Name: VU0364770

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An In-depth Examination of a Novel mGlu4 Positive Allosteric Modulator for Neurological Research

This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of **VU0364770**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

VU0364770, chemically identified as N-(3-chlorophenyl)picolinamide, emerged from a research program aimed at developing systemically active mGlu4 PAMs with improved physicochemical properties for in vivo studies.[1] Earlier mGlu4 PAMs lacked suitable characteristics for systemic dosing, limiting their utility in preclinical models.[2] **VU0364770** represents a significant advancement, demonstrating efficacy in rodent models of Parkinson's disease, both as a standalone treatment and in combination with existing therapies like L-DOPA.[1][2] This guide details the synthesis, mechanism of action, and key experimental findings related to this important research tool.

Chemical Properties and Synthesis

VU0364770 is a biaryl amide with the molecular formula $C_{12}H_9ClN_2O$. [3] A summary of its key chemical identifiers and properties is provided in the table below.

Table 1: Chemical Properties of **VU0364770**

Property	Value	Reference
Chemical Name	N-(3-chlorophenyl)-2-pyridinecarboxamide	[3]
CAS Number	61350-00-3	[3]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O	[3]
Molecular Weight	232.7 g/mol	[3]
Solubility	Soluble in DMSO (100mM)	[4]
SMILES	<chem>O=C(C2=NC=CC=C2)NC1=CC=CC(Cl)=C1</chem>	[4]
InChIKey	SUYUTNCKIOLMAJ-UHFFFAOYSA-N	[4]

Chemical Synthesis

The synthesis of **VU0364770** is achieved through a straightforward amide coupling reaction.[1]
[5]

Experimental Protocol: Synthesis of N-(3-chlorophenyl)picolinamide (**VU0364770**)[1][5]

- **Reaction Setup:** A solution of 3-chloroaniline (0.28 mol) in dimethylformamide (300 ml) is prepared in a reaction vessel and cooled to 0°C.
- **Addition of Reagents:** To this solution, 4-dimethylaminopyridine (50 mg) and N,N-diisopropylethylamine (0.84 mol) are added.
- **Coupling Reaction:** Picolinoyl chloride hydrochloride (0.28 mol) is added portionwise to the reaction mixture over a period of 30 minutes. The reaction is stirred for an additional 15 minutes at 0°C.
- **Reaction Progression:** The ice bath is removed, and the reaction is allowed to proceed for 16 hours at room temperature.

- **Work-up:** The reaction mixture is then added to a 1:1 mixture of ethyl acetate and saturated sodium bicarbonate solution (1000 mL). The organic layer is separated.
- **Purification:** The organic layer is washed sequentially with water (5 x 200 mL) and brine (200 mL). It is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, N-(3-chlorophenyl)picolinamide.

Pharmacological Properties and Mechanism of Action

VU0364770 acts as a positive allosteric modulator of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor.[1] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, glutamate.[1][6] This modulation leads to an increase in the potency and maximal efficacy of glutamate.[1] The primary signaling mechanism of mGlu4 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

In Vitro Pharmacology

The potency and selectivity of **VU0364770** have been characterized in various in vitro assays. The compound exhibits submicromolar potency at the rat mGlu4 receptor and micromolar potency at the human ortholog.[1][8]

Table 2: In Vitro Pharmacological Data for **VU0364770**

Target	Assay Type	Species	Potency (EC ₅₀ /IC ₅₀ /K _i)	Reference
mGlu4	Calcium Mobilization	Human	1.1 μ M (EC ₅₀)	[1][3]
mGlu4	Not Specified	Rat	290 nM (EC ₅₀)	[8]
mGlu5	Not Specified	Not Specified	17.9 μ M (IC ₅₀ , antagonist)	[3][8]
mGlu6	Not Specified	Not Specified	6.8 μ M (EC ₅₀ , PAM)	[3][8]
MAO-A	Not Specified	Human	8.5 μ M (K _i)	[3][8]
MAO-B	Not Specified	Human	0.72 μ M (K _i)	[8]

Pharmacokinetics

VU0364770 was designed to have improved pharmacokinetic properties suitable for systemic administration in animal models.[8]

Table 3: Pharmacokinetic Parameters of **VU0364770**

Parameter	Value	Species	Reference
Clearance	165 ml/min/kg	Rat	[8]
Volume of Distribution	2.92 L/kg	Rat	[8]
Free Fraction (Plasma)	1.8%	Rat	[8]
Free Fraction (Plasma)	2.7%	Human	[8]
Brain-to-Plasma Ratio	>1	Rat	[8]

Experimental Methodologies

In Vitro Assays

Experimental Protocol: Calcium Mobilization Assay for mGlu4 PAM Activity^[1]

- **Cell Culture:** HEK293 cells stably expressing the rat mGlu4 receptor are cultured in appropriate media.
- **Compound Incubation:** Cells are preincubated with varying concentrations of **VU0364770**.
- **Glutamate Stimulation:** Following preincubation, the cells are stimulated with an EC₂₀ concentration of glutamate.
- **Calcium Measurement:** Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator.
- **Data Analysis:** The potentiation of the glutamate response by **VU0364770** is quantified to determine its EC₅₀ value.

Experimental Protocol: Thallium Flux Assay for mGlu Receptor Selectivity^[1]

- **Cell Lines:** HEK293 cells stably co-expressing G-protein-coupled inwardly-rectifying potassium (GIRK) channels and a specific mGlu receptor subtype (mGlu₂, mGlu₃, mGlu₇, or mGlu₈) are used.
- **Compound Application:** The glutamate concentration-response relationship is measured in the presence and absence of 10 μ M **VU0364770**.
- **Thallium Flux Measurement:** A double-addition protocol is employed. **VU0364770** is added to the cells, followed by a full concentration-response of glutamate (or L-AP4 for mGlu₇). Thallium flux through the activated GIRK channels is measured as an indicator of receptor activation.
- **Selectivity Determination:** The effect of **VU0364770** on the potency of glutamate at each mGlu receptor subtype is determined to assess its selectivity.

In Vivo Assays

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats^[2]

- Animal Model: Male Sprague-Dawley rats are used.
- Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist, haloperidol.
- Compound Administration: **VU0364770** is administered subcutaneously at various doses.
- Catalepsy Assessment: The degree of catalepsy is assessed at multiple time points post-dose using a bar test. The time the rat maintains an imposed posture is recorded.
- Efficacy Evaluation: The reversal of haloperidol-induced catalepsy by **VU0364770** is quantified to determine its in vivo efficacy.

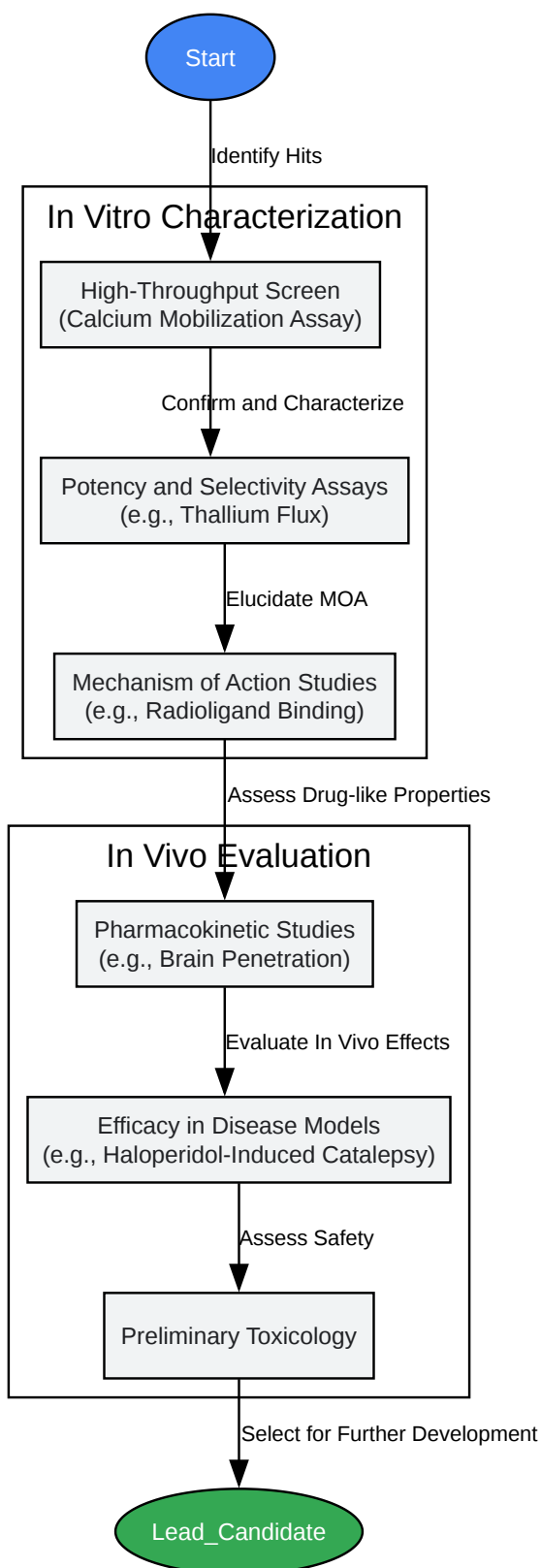
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the mGlu4 receptor and a typical experimental workflow for evaluating a potential mGlu4 PAM.



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Caption: mGlu4 Receptor Signaling Pathway.



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